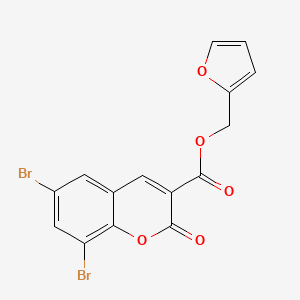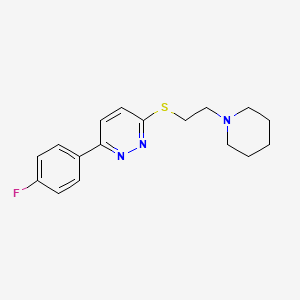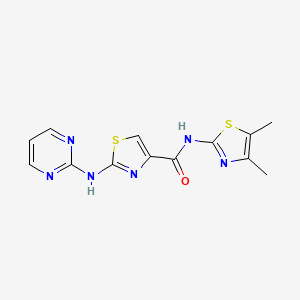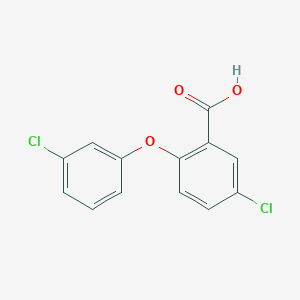
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide, also known as DMXAA or Vadimezan, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the 1990s and has since been studied extensively for its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients and oxygen, which can lead to tumor necrosis.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to have a variety of biochemical and physiological effects. It can induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide can also activate immune cells such as macrophages and natural killer cells. In addition, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to inhibit the activity of enzymes involved in the formation of blood vessels, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
実験室実験の利点と制限
One advantage of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide is that it has been shown to be effective in various animal models of cancer, which suggests that it may have potential as a cancer therapy. However, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to have some limitations. For example, it has a short half-life in the body, which may limit its effectiveness. In addition, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to cause some toxicity in animal models, which may limit its use in humans.
将来の方向性
There are several future directions for research on (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide. One area of interest is the development of more effective formulations of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide that can improve its stability and increase its half-life in the body. Another area of interest is the identification of biomarkers that can predict the response of tumors to (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide therapy. Additionally, further research is needed to better understand the mechanism of action of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide and its potential interactions with other cancer therapies.
合成法
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide can be synthesized through a multi-step process that involves the reaction of 3-hydroxy-2-butanone with 3-aminopropylamine to form N-(3-aminopropyl)-3-hydroxybutanamide, which is then reacted with oxalyl chloride to form N-(oxalan-3-yl)-N-(3-hydroxypropyl)oxamide. This compound is then reacted with 2-phenylethylamine and dimethylamine to form (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide.
科学的研究の応用
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been extensively studied for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models of cancer, including melanoma, lung cancer, and colon cancer. (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-19(2)12-6-9-18(21)20(17-11-14-22-15-17)13-10-16-7-4-3-5-8-16/h3-9,17H,10-15H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNAEVVVCVVMGD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CCC1=CC=CC=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CCC1=CC=CC=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)

![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2541450.png)

![N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2541453.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2541455.png)
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2541456.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2541459.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2541464.png)
